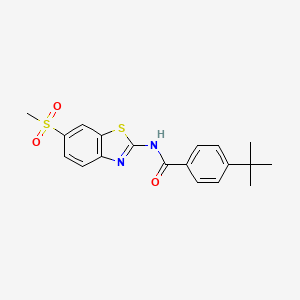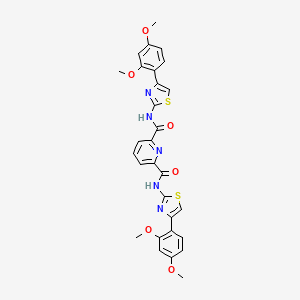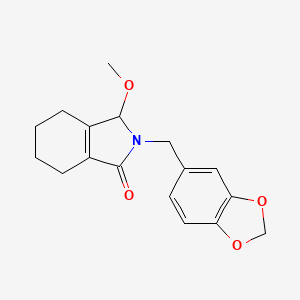![molecular formula C14H9Cl2F3N2O2S2 B2730710 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline CAS No. 478043-32-2](/img/structure/B2730710.png)
2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline is a synthetic compound characterized by its unique chemical structure and diverse functional groups
準備方法
Synthetic routes and reaction conditions: The preparation of 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline typically involves multi-step organic synthesis processes. Key steps may include halogenation, condensation, and cyclization reactions. Precise control over reaction conditions, such as temperature, pH, and the use of appropriate catalysts, is crucial to achieve the desired product. Industrial production methods: On an industrial scale, the synthesis of this compound might incorporate flow chemistry techniques to enhance efficiency and scalability. Automation and continuous processing can ensure consistent product quality while minimizing waste and resource consumption.
化学反応の分析
Types of reactions it undergoes: This compound can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution. Its multifunctional groups allow it to be versatile in different reaction settings. Common reagents and conditions used in these reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to alter its oxidation state. For substitution reactions, conditions might include the presence of a strong base or acid catalyst. Major products formed from these reactions: The reactions can lead to the formation of a variety of products, such as different halogenated derivatives, oxidized or reduced forms, and complex aromatic compounds, depending on the reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic pathways. Biology: It can serve as a biochemical tool to probe molecular interactions and cellular processes due to its potential bioactivity. Medicine: Research into its pharmacological properties may reveal applications in drug discovery, particularly if it exhibits biological activity against specific molecular targets. Industry: In the industry, it might be used in the development of novel materials, such as specialty polymers or advanced coatings, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects is likely linked to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biochemical pathways through covalent or non-covalent binding, thereby affecting cellular functions. Detailed studies are required to elucidate the exact pathways and interactions involved.
類似化合物との比較
Comparison with other similar compounds: Compared to other aniline derivatives or thiopyran-containing molecules, 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline stands out due to its specific halogenation pattern and the incorporation of the trifluoromethyl group. List the similar compounds: Similar compounds might include 2,6-dichloro-4-trifluoromethylaniline, thieno[2,3-b]thiopyran derivatives, and other halogenated anilines. These compounds share structural similarities but differ in their specific substituents and resultant chemical properties.
特性
IUPAC Name |
2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2S2/c15-9-5-7(14(17,18)19)6-10(16)12(9)21-20-11-2-4-25(22,23)13-8(11)1-3-24-13/h1,3,5-6,21H,2,4H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZVZXSCXCIIX-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N\NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2730627.png)
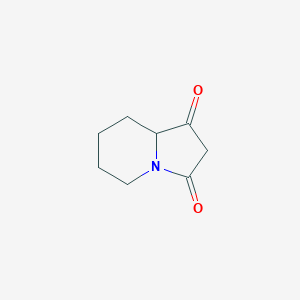
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/new.no-structure.jpg)
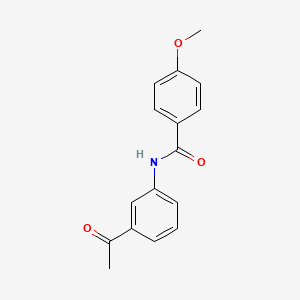
![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)
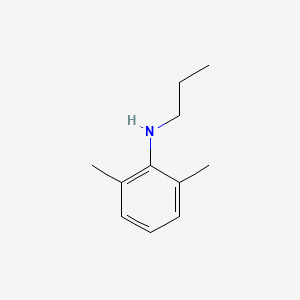
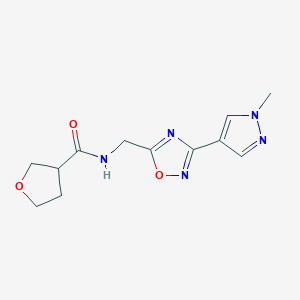
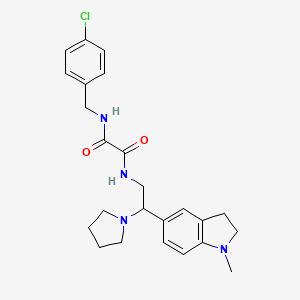
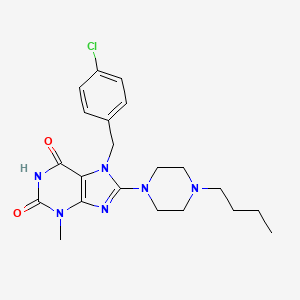
![N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2730645.png)
